4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid
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Overview
Description
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a hydrazinyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography to isolate and purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 4-oxo-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid.
Reduction: Formation of 4-hydroxy-3-[2-(2-aminophenyl)hydrazinyl]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but with an acetic acid group instead of a benzoic acid group.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a nitrophenyl group.
4-Hydroxy-3-[2-(2-aminophenyl)hydrazinyl]benzoic acid: A reduced form of the original compound with an amine group instead of a nitro group.
Uniqueness
4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a hydroxy and a nitrophenyl group allows for diverse chemical modifications and applications in various fields of research .
Properties
CAS No. |
922712-68-3 |
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Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C13H11N3O5/c17-12-6-5-8(13(18)19)7-10(12)15-14-9-3-1-2-4-11(9)16(20)21/h1-7,14-15,17H,(H,18,19) |
InChI Key |
GQRMKYVMZAFTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=C(C=CC(=C2)C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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